1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride
Overview
Description
Scientific Research Applications
Neurochemical Effects and Neurotoxicity
Research on MDMA, a compound structurally related to 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride, reveals its neurochemical effects and potential neurotoxicity. MDMA influences serotonin (5-HT) and dopamine (DA) neurotransmission, leading to both acute behavioral effects and long-term neurotoxicity in animal models. Specifically, MDMA elicits a biphasic response characterized by acute psychological effects, followed by long-term serotonergic neurotoxicity, which has implications for understanding the neurochemical pathways affected by related compounds (McKenna & Peroutka, 1990).
Pharmacokinetics and Metabolic Pathways
The metabolism and pharmacokinetics of related compounds, such as cytochrome P450 (CYP) isoforms' role in drug metabolism, are crucial for understanding how this compound might be processed in the body. Chemical inhibitors of CYP isoforms have been studied to predict drug-drug interactions and metabolism for various substances, including potential therapeutic applications (Khojasteh et al., 2011).
Potential Therapeutic Applications
Although the focus on MDMA has primarily been on its psychotherapeutic potential, the structural similarity of this compound suggests possible research avenues in this direction. MDMA-assisted psychotherapy has shown promise in treating PTSD and other disorders, indicating potential areas for exploring related compounds' therapeutic applications (Sessa, Higbed, & Nutt, 2019).
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-12-8-9-6-10-4-2-3-5-11(10)7-9;/h2-5,9,12H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDVQCJRVUMPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC=CC=C2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.